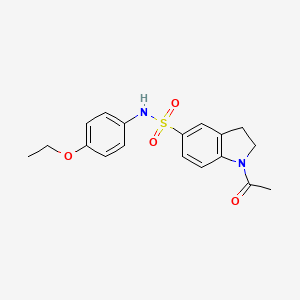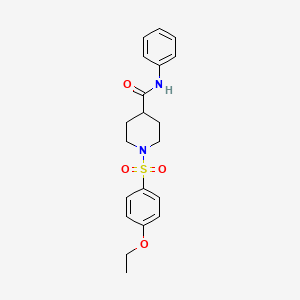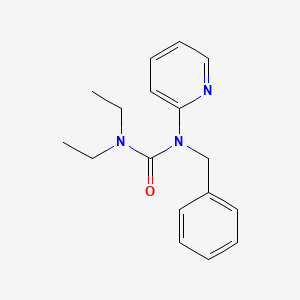![molecular formula C17H19FN2O3S B4397779 3-[4-(ethylsulfamoyl)phenyl]-N-(3-fluorophenyl)propanamide](/img/structure/B4397779.png)
3-[4-(ethylsulfamoyl)phenyl]-N-(3-fluorophenyl)propanamide
描述
3-[4-(Ethylsulfamoyl)phenyl]-N-(3-fluorophenyl)propanamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of an ethylsulfamoyl group attached to a phenyl ring, which is further connected to a propanamide moiety The fluorine atom on the phenyl ring adds to its unique chemical properties
作用机制
Target of Action
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
In the context of sm cross-coupling reactions, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound’s potential involvement in sm cross-coupling reactions suggests it may influence pathways involving carbon–carbon bond formation .
Result of Action
Its potential use in sm cross-coupling reactions suggests it may facilitate the formation of carbon–carbon bonds .
Action Environment
The success of sm cross-coupling reactions, in which similar compounds may be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(ethylsulfamoyl)phenyl]-N-(3-fluorophenyl)propanamide typically involves a multi-step process:
Formation of the Ethylsulfamoyl Intermediate: The initial step involves the reaction of ethylamine with chlorosulfonic acid to form ethylsulfamoyl chloride.
Coupling with Phenyl Ring: The ethylsulfamoyl chloride is then reacted with a phenyl ring containing a suitable leaving group, such as a halide, under basic conditions to form the ethylsulfamoyl phenyl intermediate.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic aromatic substitution using a fluorinating agent like N-fluorobenzenesulfonimide.
Formation of the Propanamide Moiety: The final step involves the coupling of the ethylsulfamoyl phenyl intermediate with a propanamide derivative under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfamoyl group, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
3-[4-(Ethylsulfamoyl)phenyl]-N-(3-fluorophenyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes and receptors involved in inflammatory and infectious diseases.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into the molecular mechanisms of various biological processes.
相似化合物的比较
Similar Compounds
3-[4-(Ethylsulfamoyl)phenyl]propanamide: Lacks the fluorine atom, resulting in different binding properties and biological activity.
3-[4-(Methylsulfamoyl)phenyl]-N-(3-fluorophenyl)propanamide: The methyl group instead of the ethyl group alters the compound’s steric and electronic properties.
3-[4-(Ethylsulfamoyl)phenyl]-N-(4-fluorophenyl)propanamide: The fluorine atom is positioned differently, affecting the compound’s interaction with molecular targets.
Uniqueness
3-[4-(Ethylsulfamoyl)phenyl]-N-(3-fluorophenyl)propanamide is unique due to the specific positioning of the ethylsulfamoyl and fluorine groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
属性
IUPAC Name |
3-[4-(ethylsulfamoyl)phenyl]-N-(3-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-2-19-24(22,23)16-9-6-13(7-10-16)8-11-17(21)20-15-5-3-4-14(18)12-15/h3-7,9-10,12,19H,2,8,11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQUGWMZHOYYJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(5-Methyl-2-propan-2-ylphenoxy)ethyl]imidazole](/img/structure/B4397704.png)
![5,5-dimethyl-14-(3-morpholin-4-ylpropyl)-13-propyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B4397715.png)
![3-(3-bromophenyl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4397717.png)
![2-[(3-Bromo-4-cyclopentyloxy-5-methoxyphenyl)methylamino]ethanol;hydrochloride](/img/structure/B4397718.png)
![1-(methylsulfonyl)-N-[2-(phenylsulfanyl)phenyl]piperidine-3-carboxamide](/img/structure/B4397724.png)
![Methyl 4-[[[2-(2-methoxyanilino)-2-oxoacetyl]amino]methyl]benzoate](/img/structure/B4397730.png)
![isopropyl 5-(2-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4397756.png)

![N-(furan-2-ylmethyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-2-phenoxyacetamide](/img/structure/B4397763.png)


![Ethyl 2-[[2-oxo-2-(pyridin-2-ylmethylamino)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4397792.png)
![N-(3,4-dichlorophenyl)-3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4397800.png)
![N-[4-(ethylsulfamoyl)phenyl]butanamide](/img/structure/B4397806.png)
